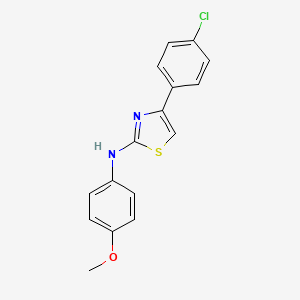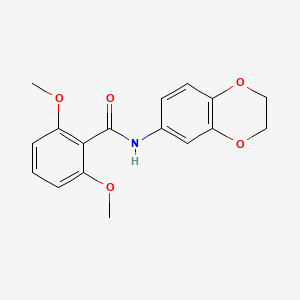![molecular formula C23H28N2O3 B5683377 N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5683377.png)
N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is commonly referred to as 'L-745,870' and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of L-745,870 involves the selective inhibition of the dopamine D4 receptor, which leads to a decrease in the release of dopamine in the brain. This results in a reduction in the symptoms associated with neurological disorders such as depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
L-745,870 has been shown to have significant biochemical and physiological effects on the brain and nervous system. Studies have demonstrated that the compound is able to modulate the release of dopamine in the brain, which plays a crucial role in regulating mood, motivation, and reward. Additionally, L-745,870 has been shown to have anxiolytic and antipsychotic effects, making it a potential treatment option for these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using L-745,870 in lab experiments include its high selectivity and potency as a dopamine D4 receptor antagonist, which makes it an excellent tool for studying the role of this receptor in various neurological disorders. However, the limitations of using L-745,870 in lab experiments include its potential side effects and toxicity, which must be carefully monitored and controlled.
Orientations Futures
There are several future directions for the research and development of L-745,870. One potential direction is the optimization of the synthesis method to improve yield and purity of the compound. Another direction is the development of new drugs based on the chemical structure of L-745,870 for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound on the brain and nervous system.
Méthodes De Synthèse
The synthesis of L-745,870 involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-methyl-4-piperidone to form the intermediate product, which is then subjected to a series of reactions with indene, chloroform, and sodium hydroxide to yield the final product. The synthesis method of L-745,870 has been extensively studied and optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
L-745,870 has been extensively studied for its potential applications in the field of neuroscience, particularly in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. The compound acts as a selective antagonist of the dopamine D4 receptor, which is involved in regulating the release of dopamine in the brain. This makes it a promising candidate for the development of new drugs for the treatment of these disorders.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-(1-methylpiperidin-4-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-25-13-11-18(12-14-25)28-21-10-8-17(15-22(21)27-2)23(26)24-20-9-7-16-5-3-4-6-19(16)20/h3-6,8,10,15,18,20H,7,9,11-14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZXDTJFZVNXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NC3CCC4=CC=CC=C34)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-(1-methylpiperidin-4-yl)oxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5683295.png)

![(2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5683313.png)
![(3S*,4R*)-1-{[(2-fluorobenzyl)(methyl)amino]acetyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5683316.png)
![N-[(3S*,4R*)-1-(1H-indazol-1-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5683321.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]cycloheptanecarboxamide](/img/structure/B5683333.png)


![5-(4-chlorophenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5683351.png)
![4-methyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5683359.png)

![2-(3-methylbutyl)-8-(morpholin-4-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5683374.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5683398.png)